Phenylephrine β-D-Glucuronide

Drug metabolism Phase II conjugation Pharmacokinetic mass balance

Phenylephrine β‑D‑glucuronide (CAS 2021255‑73‑0) is a chemically defined phase II metabolite of the α1A‑adrenergic receptor agonist phenylephrine, formed via UDP‑glucuronosyltransferase (UGT)‑catalyzed conjugation of glucuronic acid to the phenolic hydroxyl group. It serves primarily as an analytical reference standard and impurity marker for pharmacokinetic, metabolic, and quality‑control applications, rather than as a pharmacologically active agent [REFS-2, REFS-3].

Molecular Formula C₁₅H₂₁NO₈
Molecular Weight 343.33
Cat. No. B1163192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrine β-D-Glucuronide
Synonyms(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-(1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₁₅H₂₁NO₈
Molecular Weight343.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylephrine β‑D‑Glucuronide for Bioanalytical & Impurity Reference Standard Procurement


Phenylephrine β‑D‑glucuronide (CAS 2021255‑73‑0) is a chemically defined phase II metabolite of the α1A‑adrenergic receptor agonist phenylephrine, formed via UDP‑glucuronosyltransferase (UGT)‑catalyzed conjugation of glucuronic acid to the phenolic hydroxyl group . It serves primarily as an analytical reference standard and impurity marker for pharmacokinetic, metabolic, and quality‑control applications, rather than as a pharmacologically active agent [REFS-2, REFS-3].

Why Generic Phenylephrine Metabolite Standards Cannot Substitute for Phenylephrine β‑D‑Glucuronide in Quantitative Workflows


Phenylephrine β‑D‑glucuronide constitutes a distinct and quantitatively minor (≈12% of urinary metabolites) elimination product whose identification, chromatographic behavior, and mass spectrometric response differ markedly from the major phenolic sulfate conjugate (≈47% of dose) and the predominant oxidative metabolite m‑hydroxymandelic acid . Certified reference materials for the glucuronide are required for unambiguous peak assignment, accurate mass‑balance recovery calculations, and regulatory impurity profiling under ICH Q3A/B; use of the more abundant sulfate conjugate or the parent drug yields erroneous quantitative results because of divergent retention times, ionization efficiencies, and fragmentation patterns in LC‑MS/MS workflows [REFS-2, REFS-3].

Quantitative Differentiation Evidence for Phenylephrine β‑D‑Glucuronide Versus Closest Analogs


Urinary Excretion Abundance: Phenylephrine β‑D‑Glucuronide Represents 12% of Oral Dose vs. 47% for the 3‑O‑Sulfate Conjugate

In human subjects receiving an oral 24.6 mg phenylephrine dose, the β‑D‑glucuronide conjugate accounted for 12% of the total recovered urinary metabolites, whereas the 3‑O‑sulfate conjugate represented 47%, representing an approximately 3.9‑fold quantitative predominance of sulfation over glucuronidation . The unambiguously identified 3‑O‑β‑D‑glucuronide isomer is accordingly a minor but analytically distinct elimination product that must be captured for complete mass‑balance and metabolic pathway phenotyping .

Drug metabolism Phase II conjugation Pharmacokinetic mass balance

Receptor Pharmacological Activity: Phenylephrine β‑D‑Glucuronide Exhibits No Intrinsic α1‑ or α2‑Adrenergic Agonism Beyond Contaminating Parent Drug

In CHO cells stably expressing α1a, α1b, α2a, α2b, or α2c adrenergic receptors, phenylephrine β‑D‑glucuronide produced intracellular calcium flux and inhibited radioligand binding only to an extent consistent with trace (≤0.28%) contaminating phenylephrine . In contrast, the parent drug phenylephrine activated α1a‑ and α1b‑mediated calcium mobilization at nanomolar concentrations, while the 3‑O‑sulfate conjugate displayed residual activity equivalent to ≤0.1% parent .

Pharmacodynamic selectivity Receptor binding Metabolite safety profiling

Regulatory Impurity Identification: Phenylephrine β‑D‑Glucuronide Is a Characterized Impurity Standard for ANDA and QC Applications

Phenylephrine β‑D‑glucuronide is listed in commercial and pharmacopeial impurity catalogues as a known phenylephrine metabolite/impurity with established CAS registry (2021255‑73‑0), molecular formula C15H21NO8, and MW 343.33 g/mol . Vendors provide full characterization data including HPLC purity (≥95%), HRMS, and 1H/13C NMR, with optional traceability against USP or EP reference standards [REFS-1, REFS-2]. The structurally similar phenylephrine 2‑O‑glucuronide (CAS 1260611‑56‑0) has a different CAS number, distinct chromatographic retention, and independent impurity classification, requiring separate qualification.

Pharmaceutical impurity profiling ANDA regulatory filing Quality control

Systemic Metabolic Contribution: Glucuronide Conjugates Account for <1% of Oral Phenylephrine Urinary Recovery vs. 57% for m‑Hydroxymandelic Acid

Following intravenous administration of radiolabeled phenylephrine, the FDA‑approved labeling states that m‑hydroxymandelic acid constitutes approximately 57% of the total dose excreted in urine, sulfate conjugates 8%, and unchanged drug 16% within 48 h . Glucuronide conjugates represent a minor pathway, collectively ≤1% of the administered dose, consistent with the observation that glucuronidation of phenylephrine is a quantitatively minor Phase II route compared with sulfation .

First‑pass metabolism Metabolic pathway quantification Excretory profiling

Physicochemical Property Differentiation: Phenylephrine β‑D‑Glucuronide Exhibits Higher Aqueous Solubility and Defined Storage Stability vs. the Sulfate Conjugate

Phenylephrine β‑D‑glucuronide (MW 343.33 g/mol) is described as a water‑soluble solid with a recommended storage temperature of −20°C, stable for 3 years as a powder and 6 months in solution at −80°C . Glucuronidation increases hydrophilicity compared with the parent drug, as evidenced by the compound's full dissolution in aqueous buffers at millimolar concentrations, a property conferred by the glucuronic acid moiety . The sulfate conjugate (MW 333.36 g/mol, theoretical) has a different hydrophilicity profile and distinct solution stability characteristics, requiring separate validated storage protocols.

Physicochemical characterization Reference standard stability Solution preparation

Procurement‑Focused Application Scenarios for Phenylephrine β‑D‑Glucuronide


Quantitative Bioanalysis of Phenylephrine Metabolism in Pharmacokinetic Studies (LC‑MS/MS)

Phenylephrine β‑D‑glucuronide serves as the primary calibrator and quality‑control (QC) standard for the LC‑MS/MS quantification of phenylephrine glucuronidation pathway activity. Because the glucuronide constitutes a minor (≈12%) yet analytically distinct urinary metabolite relative to the major sulfate (≈47%), its use ensures accurate mass‑balance recovery and identification of UGT pathway polymorphisms in clinical pharmacokinetic studies . Deuterated phenylephrine glucuronide‑d3 is also available as a matched internal standard to correct for matrix effects and ionization variability .

Quality Control (QC) and ANDA Filing for Phenylephrine Drug Products

As a characterized impurity standard (CAS 2021255‑73‑0; MW 343.33; ≥95% purity) with optional pharmacopeial traceability, phenylephrine β‑D‑glucuronide is used for forced‑degradation impurity profiling, analytical method validation (AMV), and Abbreviated New Drug Application (ANDA) regulatory submissions under ICH Q3A/B . The distinct CAS assignment differentiates it from the 2‑O‑glucuronide isomer, preventing misidentification in compendial HPLC methods.

In Vitro Pharmacological Selectivity Profiling – Negative Control for Adrenergic Receptor Assays

Because phenylephrine β‑D‑glucuronide does not activate α1a, α1b, α2a, α2b, or α2c receptors beyond trace impurity levels (≤0.28% phenylephrine), it serves as a definitive negative control in calcium‑flux and radioligand‑binding assays when profiling the receptor‑selectivity of novel phenylephrine analogs or formulations . This application is critical for demonstrating that formulation impurities or degradation products do not introduce unintended adrenergic activity.

Academic Research on UGT‑vs.‑SULT Phase II Conjugation Selectivity

The availability of well‑characterized phenylephrine β‑D‑glucuronide alongside the 3‑O‑sulfate standard permits direct comparative studies of UDP‑glucuronosyltransferase (UGT) vs. sulfotransferase (SULT) substrate partitioning. Given the 3.9‑fold quantitative predominance of sulfation over glucuronidation in vivo, the glucuronide standard is essential for mechanistic studies investigating the molecular determinants of Phase II conjugation pathway preference in intestinal and hepatic tissues [REFS-1, REFS-5].

Quote Request

Request a Quote for Phenylephrine β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.